6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)-
Overview
Description
“6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)-” is a chemical compound with the molecular formula C15H11BrN4S . It has a molecular weight of 359.24 .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 535.2±60.0 °C and a predicted density of 1.70±0.1 g/cm3 . Its pKa is predicted to be 2.09±0.40 .Scientific Research Applications
Spectroscopic and Quantum Mechanical Analysis
Kuruvilla et al. (2018) conducted a detailed study on the spectroscopic properties of a derivative of 2-bromo-4-(2-chlorophenyl)-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine using FT-IR and FT-Raman techniques. The study involved quantum mechanical methods to interpret and predict vibrational spectra. This compound showed biological activity potential due to its low softness value and high electrophilicity index. The research also involved analyzing the molecular electrostatic potential, HOMO LUMO energies, natural bond orbital, and thermodynamic properties at different temperatures, providing insights into its antidepressant capabilities through molecular docking studies (Kuruvilla et al., 2018).
Pharmacological Contributions
A series of derivatives of 2-bromo-4-(2-chlorophenyl)-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine were synthesized and evaluated for their pharmacological activity. Kawakami et al. (1996) focused on compounds with various substituents at the 2- and 6-positions. The study discovered that the length of the alkyl or arylalkyl side chain at the 2-position enhanced the affinity for the platelet activating factor (PAF) receptor. This led to the successful development of specific antagonists for the PAF receptor that are now under clinical trials (Kawakami et al., 1996).
Mass Spectrometry Analysis
Celma (1994) conducted a study on the mass spectrometry of some derivatives of 6-(2-chlorophenyl)-1-methyl-7,8,9,10-tetrahydro-4H-pyrido[4′,3′-4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine. This study provided insights into the electron impact and chemical ionization mass spectra of these compounds, aiding in the elucidation of their fragmentation pattern. Such studies are crucial for understanding the molecular structure and properties of these derivatives (Celma, 1994).
Synthesis and Pharmacokinetics
Miyazawa et al. (1992) focused on the synthesis of a specific hapten for E6123, a potent PAF receptor antagonist, to facilitate the establishment of a radioimmunoassay for examining its pharmacokinetics at low doses. This study contributed significantly to understanding the pharmacokinetics and potential therapeutic applications of this compound (Miyazawa et al., 1992).
Mechanism of Action
Target of Action
It is known that similar compounds in the benzodiazepine family typically target gamma-aminobutyric acid (gaba) receptors .
Mode of Action
As a central nervous system depressant, this compound likely works by binding to GABA receptors, thereby reducing the brain’s electrical activity . GABA is an inhibitory neurotransmitter that reduces neuronal transmission when it or other compounds with similar chemical structures bind to GABA receptors .
Biochemical Pathways
It is known that benzodiazepines generally enhance the effect of the neurotransmitter gaba, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Pharmacokinetics
Before renal excretion, this compound is metabolized almost completely into hydroxylated compounds, specifically 1-methyl-hydroxy- and the 4-hydroxy-derivatives . This suggests that the compound undergoes extensive metabolism, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of other benzodiazepines. These effects can include decreased anxiety, sedation, reduction in seizures, and muscle relaxation .
properties
IUPAC Name |
4-bromo-7-(2-chlorophenyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN4S/c15-11-5-9-13(8-3-1-2-4-10(8)16)17-6-12-19-18-7-20(12)14(9)21-11/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTELAICMLYYCCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NN=CN2C3=C(C=C(S3)Br)C(=N1)C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206504 | |
Record name | 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195901 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
57801-97-5 | |
Record name | 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057801975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial relationship between the benzene ring and the thiene ring in the structure of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)- and its 9-cyclohexyl derivative?
A1: The research paper states that the angle between the plane containing the thiene ring and the plane containing the benzene ring is 88.8° for 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)- (I) and 88.3° for its 9-cyclohexyl derivative (II) []. This indicates that the two rings are nearly perpendicular to each other in both structures.
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